molecular formula C19H32O B15214859 (E)-2-(Pentadec-2-en-1-yl)furan

(E)-2-(Pentadec-2-en-1-yl)furan

Cat. No.: B15214859
M. Wt: 276.5 g/mol
InChI Key: XPYCYDJSDFVCBT-BUHFOSPRSA-N
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Description

(E)-2-(Pentadec-2-en-1-yl)furan is a furan derivative characterized by a 15-carbon alkenyl chain attached to the furan ring at the 2-position, with an (E)-configured double bond at the second carbon of the alkyl chain. This compound belongs to the class of avocadofurans, naturally occurring furans isolated from avocado idioblast oil, where they exhibit insecticidal properties . Its structure combines the aromatic furan ring with a long unsaturated hydrocarbon chain, which influences its chemical reactivity, physical properties, and biological activity.

Properties

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

2-[(E)-pentadec-2-enyl]furan

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20-19/h13-15,17-18H,2-12,16H2,1H3/b14-13+

InChI Key

XPYCYDJSDFVCBT-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/CC1=CC=CO1

Canonical SMILES

CCCCCCCCCCCCC=CCC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural differences and their implications:

Compound Name Structural Features Key Properties/Applications
(E)-2-(Pentadec-2-en-1-yl)furan Furan + (E)-C15 alkenyl chain (double bond at C2) Moderate insecticidal activity
2-(Pentadecyl)furan Furan + saturated C15 alkyl chain Higher toxicity to Spodoptera exigua larvae
2-(Heptadecyl)furan Furan + saturated C17 alkyl chain Enhanced insecticidal effects
2-(8Z,11Z-Heptadecadienyl)furan Furan + C17 dienyl chain (Z-configuration) Lower toxicity compared to saturated analogs
2-(1-Chloroethyl)furan Furan + chloroethyl substituent Increased reactivity due to Cl group
2-(2-Hydroxycyclopentyl)-furan Furan + hydroxycyclopentyl group Altered electronic properties

Key Observations :

  • Chain Length and Saturation : Longer saturated chains (e.g., 2-heptadecyl) enhance insecticidal activity, while unsaturation (as in the (E)-pentadecenyl group) reduces toxicity compared to saturated analogs .
  • Hydroxy groups (e.g., 2-(2-hydroxycyclopentyl)-furan) modify solubility and hydrogen-bonding capacity .

Chemical Reactivity

  • Alkenyl Chain Reactivity : The double bond in this compound may participate in addition or oxidation reactions, distinguishing it from saturated analogs like 2-pentadecylfuran.
  • Furan Ring Stability : The furan ring’s aromaticity contributes to stability but can undergo electrophilic substitution at the 5-position, similar to other furan derivatives .
  • Comparative Reactivity : Bromine or chlorine substituents (e.g., in 2-(1-bromoethyl)furan) enhance leaving-group ability, making such compounds more reactive than this compound .

Physical Properties

  • Volatility : The long alkenyl chain in this compound reduces volatility compared to simpler furans like 2-methylfuran .
  • Solubility : Hydrophobicity increases with chain length, making it less water-soluble than hydroxylated analogs (e.g., 2-(2-hydroxycyclopentyl)-furan) .

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